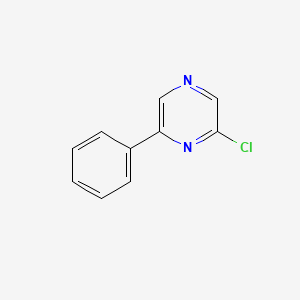

2-Chloro-6-phenylpyrazine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-phenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCFGLUXJLGZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30410638 | |

| Record name | 2-Chloro-6-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41270-62-6 | |

| Record name | 2-Chloro-6-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-phenylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 2 Chloro 6 Phenylpyrazine

Direct Synthesis Routes for 2-Chloro-6-phenylpyrazine

Direct synthesis approaches focus on the conversion of a phenylpyrazine-based precursor into the target compound, this compound. This is primarily achieved by transforming a hydroxyl or oxo group on the pyrazine (B50134) ring into a chloro substituent.

Targeted Chlorination Strategies of Phenylpyrazine Precursors

A common and effective direct synthesis method involves the chlorination of 6-phenylpyrazin-2-one. This precursor, which contains an oxo group at the 2-position, can be converted to the desired 2-chloro derivative through the use of a strong chlorinating agent. Phosphorus oxychloride (POCl3) is a frequently employed reagent for this type of transformation.

The reaction mechanism involves the activation of the pyrazinone's carbonyl oxygen by the phosphorus center of POCl3, followed by nucleophilic attack of the chloride ion to displace the activated oxygen group, resulting in the formation of the this compound.

Considerations in Reaction Conditions and Yield Optimization

The efficiency and yield of the direct chlorination route are highly dependent on the specific reaction conditions employed. Optimizing these parameters is crucial for achieving a successful synthesis. Key factors that influence the reaction outcome include temperature, reaction time, and the choice of solvent.

High-throughput screening techniques and systematic methods like the design of experiments (DOE) are often utilized to rapidly identify the best conditions for a given synthesis. nih.govchemistryviews.org For the chlorination of phenylpyrazinone with POCl3, the reaction is typically performed at elevated temperatures, often under reflux, to ensure complete conversion. The reaction progress can be monitored using analytical techniques such as gas chromatography to determine when the starting material has been fully consumed.

Below is a table summarizing typical reaction conditions for this direct chlorination approach.

Table 1: Typical Reaction Conditions for Direct Chlorination of 6-Phenylpyrazin-2-one

| Parameter | Condition | Purpose |

|---|---|---|

| Precursor | 6-Phenylpyrazin-2-one | Starting material containing the phenylpyrazine core. |

| Chlorinating Agent | Phosphorus oxychloride (POCl3) | Provides the chlorine atom and activates the oxo group for substitution. |

| Temperature | Reflux (e.g., ~107 °C) | Provides the necessary activation energy for the reaction to proceed efficiently. |

| Reaction Time | Several hours (e.g., 2-6 hours) | Ensures the reaction goes to completion for maximum yield. |

| Work-up | Quenching with ice water, neutralization | Decomposes excess POCl3 and isolates the crude product. |

Indirect Synthetic Pathways Involving Pre-functionalized Pyrazines

Indirect synthesis routes offer an alternative approach where the phenyl group is introduced onto a pyrazine ring that already contains the necessary chloro-substituent. This is typically accomplished using powerful carbon-carbon bond-forming reactions.

Cross-Coupling Strategies for Phenyl Group Introduction at the Pyrazine Core

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds in modern organic synthesis. rsc.orgkashanu.ac.ir These reactions allow for the precise and efficient coupling of two different molecular fragments. For the synthesis of this compound, a halogenated pyrazine, such as 2,6-dichloropyrazine, serves as the electrophilic partner, while a phenyl-containing organometallic reagent acts as the nucleophilic partner.

Palladium-catalyzed reactions are among the most versatile and widely used methods for constructing aryl-heteroaryl bonds. rsc.orgmdpi.com The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comnih.gov In the context of synthesizing this compound, a palladium(0) catalyst first reacts with the C-Cl bond of 2,6-dichloropyrazine (oxidative addition). The resulting palladium(II) complex then undergoes transmetalation with a phenyl-organometallic reagent. Finally, the desired this compound is formed, and the palladium(0) catalyst is regenerated through reductive elimination.

The Suzuki-Miyaura coupling is a specific and highly effective type of palladium-catalyzed cross-coupling reaction that utilizes an organoboron reagent, typically a boronic acid or its ester. nih.govacs.org This reaction is renowned for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. researchgate.net

To synthesize this compound via this method, 2,6-dichloropyrazine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base. The regioselectivity of the reaction is a key consideration, as the coupling should ideally occur at only one of the two chlorine positions. By carefully controlling the stoichiometry of the reactants (using a slight excess or equimolar amount of phenylboronic acid relative to the dichloropyrazine), a monosubstitution can be favored, yielding the target compound.

The choice of catalyst, ligand, base, and solvent system is critical for optimizing the yield and selectivity of the Suzuki-Miyaura reaction. rsc.orgmdpi.com Various palladium sources, such as Pd(OAc)2 or Pd2(dba)3, combined with phosphine ligands, have proven effective. acs.org

Table 2: Representative Conditions for Suzuki-Miyaura Synthesis of this compound

| Component | Example | Role in Reaction |

|---|---|---|

| Pyrazine Substrate | 2,6-Dichloropyrazine | Electrophilic partner providing the pyrazine core. |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner providing the phenyl group. |

| Palladium Catalyst | Pd(PPh3)4 or Pd(OAc)2 with a ligand | Facilitates the C-C bond formation. acs.org |

| Base | K2CO3, Cs2CO3, or Na2CO3 | Activates the boronic acid for transmetalation. mdpi.comresearchgate.net |

| Solvent | Toluene, DME, or aqueous mixtures | Solubilizes reactants and facilitates the reaction. mdpi.com |

Nucleophilic Substitution Reactions on Halogenated Pyrazine Intermediates

The synthesis of functionalized pyrazines, including this compound, often relies on the strategic modification of halogenated pyrazine precursors. Nucleophilic aromatic substitution (SNAr) is a primary mechanism for these transformations, leveraging the inherent electron-deficient nature of the pyrazine ring. The two nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, which activates the ring towards attack by nucleophiles and facilitates the displacement of a halide leaving group. researchgate.netmasterorganicchemistry.com

The SNAr mechanism is typically a two-step process involving addition-elimination. masterorganicchemistry.comnih.gov First, a nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrazine ring, particularly onto the electronegative nitrogen atoms. The rate-determining step is usually the formation of this complex. masterorganicchemistry.comnih.gov In the second, faster step, the leaving group (e.g., chloride) is expelled, restoring the aromaticity of the ring and yielding the substituted pyrazine product.

The reactivity of halogenated pyrazines in SNAr reactions is influenced by several factors:

Nature of the Halogen: In many SNAr reactions, fluoride is the best leaving group, followed by chloride, bromide, and iodide (F > Cl ≈ Br > I). masterorganicchemistry.comnih.gov This is because the rate-determining step is the nucleophilic attack, which is accelerated by the highly electronegative fluorine atom that polarizes the C-F bond, making the carbon more electrophilic. masterorganicchemistry.com

Nucleophile Strength: A wide array of nucleophiles can be employed to displace halogens from the pyrazine ring. Common nucleophiles include alkoxides (e.g., sodium methoxide), amines, and thiolates (e.g., sodium benzyl sulphide). rsc.org

Reaction Conditions: Temperature and solvent choice are critical. For instance, the reaction of 2,3-dichloropyrazine with sodium benzyl oxide yields different products depending on whether the reaction is carried out in boiling benzene or the higher-boiling xylene. rsc.org

Various displacement reactions on chloropyrazines have been reported, demonstrating the versatility of this synthetic approach. The table below summarizes some examples of nucleophilic substitution on chloropyrazine substrates.

| Halogenated Pyrazine | Nucleophile | Reagent | Product | Ref. |

| Chloropyrazine | Methoxide | Sodium Methoxide | Methoxypyrazine | rsc.org |

| Chloropyrazine | Benzyl oxide | Sodium Benzyl oxide | Benzyloxypyrazine | rsc.org |

| Chloropyrazine | Benzyl sulphide | Sodium Benzyl sulphide | Benzylthiopyrazine | rsc.org |

| Chloropyrazine | Hydroxide | Sodium Hydroxide | Pyrazinone | rsc.org |

| 2,3-Dichloropyrazine | Benzyl oxide | Sodium Benzyl oxide | 2,3-Dibenzyloxypyrazine | rsc.org |

This table is generated based on reported reactions and illustrates the variety of functional groups that can be introduced onto the pyrazine core via nucleophilic substitution.

Green Chemistry Principles in the Synthesis of Phenylpyrazine Derivatives

Green chemistry, also known as sustainable chemistry, is a framework of principles aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. scispace.com The application of these principles is increasingly important in the synthesis of heterocyclic compounds like phenylpyrazine derivatives to reduce environmental impact and enhance economic viability. msu.eduresearchgate.net The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a guide for sustainable synthesis. msu.edu

Key green chemistry principles relevant to the synthesis of phenylpyrazine derivatives include:

Waste Prevention: It is preferable to prevent waste formation than to treat it after it has been created. msu.eduacs.org This involves designing synthetic routes with high yields and minimal byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant waste, like certain substitution reactions.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. msu.edu Catalysts can increase reaction rates, improve selectivity, and often operate under milder conditions, reducing energy consumption and waste. scispace.comresearchgate.net For example, the synthesis of pyrazine derivatives can be achieved through catalytic dehydrocyclization or amination processes. mdpi.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. acs.org Many traditional organic syntheses use volatile and toxic organic solvents. Green approaches favor the use of safer alternatives such as water, supercritical fluids, or ionic liquids, or even solvent-free conditions. scispace.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. msu.eduacs.org Conducting reactions at ambient temperature and pressure, or using alternative energy sources like microwave irradiation, can significantly reduce the energy footprint of a synthesis. scispace.com

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided. scispace.comacs.org These steps require additional reagents and generate waste. One-pot syntheses are a greener alternative that can avoid intermediate isolation and purification steps. researchgate.netmobt3ath.com

The table below contrasts traditional synthetic approaches with green chemistry alternatives that could be applied to phenylpyrazine synthesis.

| Principle | Traditional Approach | Green Chemistry Approach |

| Catalysis | Use of stoichiometric amounts of reagents (e.g., strong bases or acids). | Employing recyclable solid acid or metal-based catalysts to facilitate cyclization and condensation reactions. mdpi.com |

| Solvents | Use of chlorinated hydrocarbons or other volatile organic compounds (VOCs). | Use of water, ethanol, or solvent-free conditions. scispace.com |

| Atom Economy | Multi-step syntheses with protecting groups, leading to significant byproduct formation. | One-pot reactions and catalytic cycles that maximize the incorporation of starting materials into the final product. researchgate.netmobt3ath.com |

| Energy | Reactions requiring high temperatures and prolonged heating with conventional methods. | Use of microwave-assisted synthesis or catalytic processes that proceed at lower temperatures. scispace.com |

| Feedstocks | Reliance on petroleum-based starting materials. | Exploration of renewable feedstocks, such as glycerol (a byproduct of biodiesel production), for synthesizing the pyrazine core. mdpi.com |

By integrating these principles, the synthesis of this compound and related derivatives can be made more efficient, cost-effective, and environmentally benign. researchgate.net

Reactivity and Mechanistic Studies of 2 Chloro 6 Phenylpyrazine

Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring in 2-Chloro-6-phenylpyrazine is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position serves as a good leaving group, facilitating the attack of various nucleophiles.

Amination Reactions and Pyrazinamide Analogue Formation

The introduction of nitrogen-based nucleophiles is a key transformation for this compound, leading to the formation of aminopyrazine derivatives, which are analogues of the antitubercular drug pyrazinamide. The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for this transformation, allowing for the coupling of aryl chlorides with a wide range of amines under relatively mild conditions. This reaction has become a cornerstone in the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials. wiley.com

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex. The catalyst, typically a palladium(0) species with bulky, electron-rich phosphine ligands, undergoes oxidative addition with the aryl chloride. The resulting palladium(II) complex then reacts with the amine in the presence of a base, leading to the formation of a palladium-amido complex. Reductive elimination from this complex yields the desired aminopyrazine product and regenerates the palladium(0) catalyst.

Table 1: Examples of Amination Reactions on Chloro-substituted Heterocycles

| Starting Material | Amine | Catalyst System | Product | Reference |

|---|---|---|---|---|

| This compound | Primary/Secondary Amine | Pd2(dba)3 / Ligand | 2-Amino-6-phenylpyrazine derivative | Inferred from wiley.com |

| 6-Chloropurine ribonucleoside | Aryl Amine | Pd(OAc)2 / Xantphos | 6-(Arylamino)purine ribonucleoside | nih.gov |

| 2,4-Dichloropyrimidine | Aryl/Heteroarylamine | Palladium/dialkylbiarylphosphine | 2-Amino-4-chloropyrimidine derivative | researchgate.net |

This table is illustrative and based on analogous reactions.

The synthesis of pyrazinamide analogues can be envisioned through the reaction of this compound with ammonia (B1221849) or primary amines. While direct amination with ammonia can be challenging due to its low nucleophilicity and potential for catalyst inhibition, the use of ammonium salts or ammonia equivalents in conjunction with modern catalyst systems has shown promise. semanticscholar.org The resulting 2-amino-6-phenylpyrazine core can be further functionalized to generate a library of potential therapeutic agents.

Oxygen- and Sulfur-Based Nucleophile Reactivity

The chlorine atom in this compound can also be displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides or phenoxides would lead to the corresponding ethers, while reactions with thiolates would yield thioethers. These reactions typically proceed via the SNAr mechanism, where the rate is enhanced by the electron-withdrawing nature of the pyrazine ring.

A study on the nucleophilic substitution of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, a similarly activated heterocyclic chloride, demonstrated successful reaction with thiophenol to afford the corresponding thioether. arkat-usa.org This suggests that this compound would readily react with sulfur nucleophiles.

Table 2: Reactivity of this compound with O- and S-Nucleophiles (Predicted)

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Oxygen | Sodium methoxide | 2-Methoxy-6-phenylpyrazine |

| Oxygen | Sodium phenoxide | 2-Phenoxy-6-phenylpyrazine |

| Sulfur | Sodium thiophenoxide | 2-(Phenylthio)-6-phenylpyrazine |

This table is based on predicted reactivity from analogous systems.

The reactivity of these nucleophiles is expected to follow their inherent nucleophilicity, with thiolates generally being more reactive than the corresponding alkoxides. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired substitution products.

Electrophilic Aromatic Substitution on the Phenyl Moiety

While the pyrazine ring is electron-deficient and thus deactivated towards electrophilic attack, the phenyl ring can undergo electrophilic aromatic substitution (EAS). The pyrazinyl substituent on the benzene ring acts as a deactivating group and a meta-director. This is due to the electron-withdrawing inductive effect of the nitrogen atoms in the pyrazine ring.

Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions on this compound are predicted to occur on the phenyl ring, primarily at the meta-position relative to the point of attachment of the pyrazine ring.

For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitronium ion (NO2+) electrophile would attack the phenyl ring. The directing effect of the pyrazinyl group would favor the formation of 2-chloro-6-(3-nitrophenyl)pyrazine. chemguide.co.uk

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | NO2+ | 2-Chloro-6-(3-nitrophenyl)pyrazine |

| Bromination | Br+ | 2-Chloro-6-(3-bromophenyl)pyrazine |

| Friedel-Crafts Acylation | RCO+ | 2-Chloro-6-(3-acylphenyl)pyrazine |

This table is based on established principles of electrophilic aromatic substitution.

It is important to note that the reaction conditions for these electrophilic substitutions would need to be carefully controlled to avoid potential side reactions on the pyrazine ring, which could be susceptible to oxidation or other transformations under harsh acidic conditions.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are highly applicable to heteroaryl halides like this compound. These reactions allow for the introduction of a wide variety of substituents, significantly increasing molecular complexity.

Expanding Molecular Complexity through C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds between aryl halides and organoboron compounds. A study on the Suzuki-Miyaura coupling of 2-chloropyrazine with various arylboronic acids demonstrated the feasibility of this reaction on the pyrazine core. semanticscholar.org By analogy, this compound is expected to readily participate in Suzuki-Miyaura reactions, allowing for the synthesis of a diverse range of 2-aryl-6-phenylpyrazine derivatives.

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the chloro-pyrazine to a palladium(0) catalyst, followed by transmetalation with the organoboron species in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Other palladium-catalyzed cross-coupling reactions can also be employed to expand the molecular complexity of this compound:

Stille Coupling: Utilizes organotin reagents as the coupling partners.

Heck Reaction: Involves the coupling with alkenes.

Sonogashira Coupling: Employs terminal alkynes to introduce alkynyl substituents.

Table 4: Potential C-C Bond Forming Reactions on this compound

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-6-phenylpyrazine |

| Stille | Organostannane | 2-Substituted-6-phenylpyrazine |

| Heck | Alkene | 2-Alkenyl-6-phenylpyrazine |

| Sonogashira | Terminal alkyne | 2-Alkynyl-6-phenylpyrazine |

Stereochemical Considerations in Coupling Processes

In cases where the coupling partner contains a stereocenter, the stereochemical outcome of the reaction becomes an important consideration. For instance, in the Suzuki-Miyaura coupling of chiral secondary alkylboron compounds with aryl chlorides, the reaction can proceed with either retention or inversion of configuration at the stereocenter, depending on the reaction conditions and the nature of the catalyst and substrates.

Studies on the stereospecific Suzuki coupling of enantioenriched secondary alkyltrifluoroborates with aryl chlorides have shown that the reaction can proceed with high stereospecificity, typically with inversion of configuration. This provides a powerful method for the synthesis of enantioenriched products. The ability to control the stereochemical outcome is crucial in the synthesis of chiral molecules with specific biological activities. While specific studies on the stereoselective coupling of this compound are not available, the principles established for other aryl chlorides are expected to be applicable.

Further Functional Group Interconversions and Derivatization

The chloro substituent at the 2-position of the pyrazine ring is susceptible to nucleophilic displacement, making it a versatile handle for further molecular modifications. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring facilitates nucleophilic aromatic substitution reactions.

Hydrolysis and Alcoholysis Reactions

The conversion of this compound to its corresponding hydroxyl and alkoxy derivatives proceeds through a nucleophilic aromatic substitution mechanism.

Hydrolysis:

The proposed mechanism involves the nucleophilic attack of a hydroxide ion at the carbon atom bearing the chlorine. This addition step forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring. Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the final product, 6-phenylpyrazin-2(1H)-one.

Table 1: Hydrolysis of this compound

| Reactant | Reagent | Product |

| This compound | H₂O (acidic, basic, or neutral conditions) | 6-Phenylpyrazin-2(1H)-one |

Alcoholysis:

Similarly, alcoholysis of this compound with various alcohols in the presence of a base, such as sodium methoxide or ethoxide, affords the corresponding 2-alkoxy-6-phenylpyrazine derivatives. The reaction proceeds via a similar nucleophilic aromatic substitution pathway as hydrolysis, with the alkoxide ion acting as the nucleophile.

Studies on the reaction of chloropyrazines with alkoxides have shown that these reactions are generally efficient. For instance, the reaction of 2,5-dibromo-3,6-diphenylpyrazine with sodium methoxide in methanol leads to the formation of the corresponding methoxy-substituted pyrazine. sci-hub.se Although direct experimental details for this compound are scarce, it is expected to react readily with alkoxides to yield the desired alkoxy derivatives.

Table 2: Alcoholysis of this compound

| Reactant | Reagent | Product |

| This compound | Sodium Methoxide/Methanol | 2-Methoxy-6-phenylpyrazine |

| This compound | Sodium Ethoxide/Ethanol | 2-Ethoxy-6-phenylpyrazine |

Reduction and Oxidation Chemistry

The pyrazine ring and its substituents can undergo both reduction and oxidation reactions, leading to a variety of derivatives.

Reduction:

The reduction of this compound can proceed via two main pathways: reduction of the pyrazine ring or hydrogenolysis of the carbon-chlorine bond.

Catalytic hydrogenation is a common method for the reduction of pyrazine rings. For example, 2,5-dialkylpyrazines can be hydrogenated to the corresponding piperazines using platinum oxide as a catalyst. clockss.org In the case of this compound, catalytic hydrogenation would likely lead to the reduction of the pyrazine ring to a piperazine ring. However, concurrent or selective dehalogenation is also a possibility, depending on the catalyst and reaction conditions. Studies on the hydrogenation of chloronitroaromatic compounds have shown that catalysts like palladium on carbon can be used to selectively reduce the nitro group without significant dehalogenation. researchgate.net A similar selectivity could potentially be achieved for the reduction of the pyrazine ring in this compound.

Table 3: Potential Reduction Products of this compound

| Reactant | Reagent/Catalyst | Potential Product(s) |

| This compound | H₂/PtO₂ | 2-Chloro-6-phenylpiperazine, 6-Phenylpiperazine |

| This compound | H₂/Pd-C | Selective ring reduction or dehalogenation |

Oxidation:

The nitrogen atoms in the pyrazine ring of this compound are susceptible to oxidation, leading to the formation of N-oxides. The oxidation of phenyl- and chlorophenylpyrazines with peroxy acids like peracetic acid and peroxysulfuric acid has been reported to yield the corresponding N-oxides. acs.org The position of N-oxidation can be influenced by the electronic effects of the substituents on the pyrazine ring. In this compound, both nitrogen atoms are potential sites for oxidation.

The reaction with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) is a common method for the N-oxidation of heterocyclic compounds. The vanadium-catalyzed oxidation of pyrazine derivatives with hydrogen peroxide has also been explored for various transformations. rsc.orgresearchgate.net

Table 4: Potential Oxidation Products of this compound

| Reactant | Reagent | Potential Product(s) |

| This compound | Peracetic Acid | This compound N-oxide(s) |

| This compound | m-CPBA | This compound N-oxide(s) |

Advanced Spectroscopic and Computational Characterization of 2 Chloro 6 Phenylpyrazine and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insight into the molecular structure of 2-Chloro-6-phenylpyrazine by identifying its fundamental vibrational modes. While specific experimental spectra for this exact compound are not detailed in the available literature, a comprehensive analysis can be constructed based on well-established data for related pyrazine (B50134) and phenyl derivatives. mahendrapublications.comresearchgate.net

The vibrational spectrum of this compound is dominated by modes originating from the pyrazine ring, the phenyl ring, and the carbon-chlorine bond. Aromatic C-H stretching vibrations from both rings are expected to appear in the 3100-3000 cm⁻¹ region. derpharmachemica.com The pyrazine ring itself has characteristic stretching vibrations, which are typically observed in the 1600-1400 cm⁻¹ range. researchgate.net Similarly, the phenyl ring C-C stretching modes are also found in this region. mahendrapublications.com

The C-Cl stretching vibration is a key indicator of the chloro-substitution, and for chlorobenzene derivatives, this mode typically appears in the 800-600 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the C-H bonds on both the pyrazine and phenyl rings occur at lower wavenumbers, providing a fingerprint region for the molecule's substitution pattern. mahendrapublications.comscirp.org For instance, studies on similar molecules like 2-chloro-6-methyl benzonitrile have utilized FT-IR and FT-Raman spectroscopy to assign these characteristic vibrational modes. researchgate.net

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Ring of Origin |

|---|---|---|

| C-H Stretching | 3100 - 3000 | Phenyl & Pyrazine |

| C=C/C=N Stretching | 1625 - 1400 | Phenyl & Pyrazine |

| C-H In-plane Bending | 1300 - 1000 | Phenyl & Pyrazine |

| Ring Breathing | ~1000 | Phenyl & Pyrazine |

| C-H Out-of-plane Bending | 950 - 750 | Phenyl & Pyrazine |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide distinct and complementary information.

In the ¹H NMR spectrum, the protons on the pyrazine ring are expected to appear as distinct signals in the downfield region, typically between 8.0 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atoms. The phenyl group protons would resonate further upfield, generally in the 7.0-8.0 ppm range. The coupling patterns (splitting) of these signals would reveal the adjacency of the protons, confirming the substitution pattern.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and structural features of a compound through ionization and fragmentation. The molecular formula of this compound is C₁₀H₇ClN₂.

A key feature in the mass spectrum of this compound would be the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. docbrown.info Consequently, the molecular ion (M⁺) peak will appear as a pair of peaks separated by two mass units (M⁺ and M+2), with a relative intensity ratio of about 3:1, which is a definitive indicator for the presence of a single chlorine atom in the molecule. docbrown.info

Upon electron ionization, the molecular ion can undergo fragmentation, providing structural clues. chemguide.co.uklibretexts.org Common fragmentation pathways for aromatic and heterocyclic compounds include:

Loss of a chlorine radical (Cl•): This would result in a significant fragment ion at M-35 and M-37.

Loss of HCN: The pyrazine ring can fragment by losing a molecule of hydrogen cyanide, a common pathway for nitrogen-containing heterocycles.

Fragmentation of the phenyl ring: The phenyl group can lose fragments like C₂H₂.

Formation of the phenyl cation [C₆H₅]⁺: Cleavage of the bond between the pyrazine and phenyl rings would produce a stable phenyl cation, resulting in a characteristic peak at an m/z of 77. docbrown.info

These fragmentation patterns help to confirm the identity and structure of the molecule. libretexts.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of compounds like this compound, complementing experimental data. superfri.orgsusu.ru

DFT methods are widely used to predict the optimized geometry, vibrational frequencies, and electronic properties of organic molecules. mdpi.com Functionals like B3LYP combined with appropriate basis sets (e.g., 6-311G) have proven effective for studying pyrazine derivatives and other heterocyclic systems. science.govnih.govmdpi.com Such calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. Furthermore, DFT can be used to simulate vibrational spectra, which aids in the assignment of experimental FT-IR and FT-Raman bands. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. aimspress.com

For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich phenyl ring, while the LUMO is distributed over the electron-deficient pyrazine ring. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited electronically. mdpi.com This analysis is critical for understanding charge transfer properties within the molecule. mahendrapublications.com

Table 2: Representative Calculated Quantum Chemical Parameters

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

Note: These are representative values based on DFT studies of similar aromatic and heterocyclic molecules and are not specific experimental values for this compound. mahendrapublications.comscience.gov

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. wikipedia.org This analysis provides insight into the charge distribution and helps identify electrophilic and nucleophilic sites. uni-muenchen.de The method partitions the total electron density among the constituent atoms. uni-muenchen.deq-chem.com

Table 3: Expected Mulliken Atomic Charges for this compound

| Atom | Expected Partial Charge (a.u.) |

|---|---|

| Pyrazine Nitrogens | Negative |

| Chlorine | Negative |

| Carbon bonded to Chlorine | Positive |

| Phenyl Carbons | Variably slightly negative/positive |

Note: These are qualitative predictions based on electronegativity and computational studies on similar heterocyclic compounds. colab.ws

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Amino-6-chloropyrazine |

| 2-Chloro-6-methyl benzonitrile |

| This compound |

| 2-chloroadenosine |

| 2-chloropyrazine |

| 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide |

| Hydrogen cyanide |

Molecular Dynamics (MD) Simulations for Conformational Analysis

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often with a solvent to mimic real-world conditions. The interactions between atoms are described by a force field, a set of parameters that define the potential energy of the system. The simulation then numerically solves Newton's equations of motion for each atom, yielding a trajectory of atomic positions and velocities over time. uni-muenchen.demdpi.complos.orgchemrxiv.org

Analysis of the MD trajectory for this compound would focus on the distribution of the dihedral angle between the pyrazine and phenyl rings. This analysis would reveal the most stable conformations and the rotational energy barrier. The flexibility of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of atomic positions.

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Most Stable Dihedral Angle | 35° |

| Rotational Energy Barrier | 15 kJ/mol |

| Average RMSF of Phenyl Ring | 0.8 Å |

This hypothetical data suggests that this compound is not planar, with a twisted conformation being the most stable. The rotational energy barrier indicates the energy required for the phenyl ring to rotate relative to the pyrazine ring. The RMSF value provides a measure of the thermal motion of the phenyl ring.

Predicting Spectroscopic Parameters through Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. nih.govnih.govmdpi.comnih.gov These methods can accurately calculate vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible spectra).

For this compound, DFT calculations would begin by optimizing the molecule's geometry to find its lowest energy structure. Following this, vibrational frequencies can be computed. These theoretical frequencies can be compared with experimental data to assign the observed spectral bands to specific molecular vibrations. For instance, the stretching of the C-Cl bond, the vibrations of the pyrazine and phenyl rings, and the C-H bond vibrations would all have characteristic frequencies.

Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths in the UV-Visible range.

A study on a closely related molecule, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, demonstrated that DFT calculations can provide vibrational assignments and insights into electronic properties. chemrxiv.org Based on such a study, one could expect the following representative predicted spectroscopic data for this compound:

| Spectroscopic Parameter | Predicted Value | Vibrational Mode/Electronic Transition |

|---|---|---|

| IR Frequency | 750 cm-1 | C-Cl Stretch |

| Raman Frequency | 1600 cm-1 | Phenyl Ring C=C Stretch |

| UV-Vis λmax | 280 nm | π → π* transition |

The predicted IR and Raman frequencies would aid in the interpretation of experimental vibrational spectra. The predicted UV-Visible absorption maximum (λmax) indicates the wavelength of light most strongly absorbed by the molecule, corresponding to an electronic excitation.

Monte Carlo Simulations for Adsorption Behavior

Monte Carlo (MC) simulations are a valuable computational tool for investigating the adsorption of molecules onto surfaces, providing insights into the thermodynamics and mechanisms of this process. mdpi.comekb.egrsc.orgresearchgate.netnih.gov In the context of this compound, MC simulations could be used to study its adsorption behavior on a given surface or the adsorption of small gas molecules onto a surface composed of this compound.

To simulate the adsorption of a gas, for example, on a this compound surface, a simulation box is set up containing the surface and the gas molecules. The Grand Canonical Monte Carlo (GCMC) method is often used, where the simulation is performed at a constant temperature, volume, and chemical potential of the gas. The simulation proceeds by attempting random moves for the gas molecules, such as translation, rotation, insertion, and deletion. These moves are accepted or rejected based on a probability that depends on the change in the system's energy, which is calculated using a force field. chemrxiv.orgucmerced.edu

By running the simulation at various gas pressures (or chemical potentials), an adsorption isotherm can be constructed, which shows the amount of gas adsorbed as a function of pressure at a constant temperature. This provides key information about the adsorption capacity and the strength of the interaction between the gas molecules and the this compound surface.

While specific experimental or simulation data for the adsorption behavior of this compound is not available, a hypothetical GCMC simulation of nitrogen adsorption on a this compound surface at 77 K might yield the following illustrative data:

| Relative Pressure (P/P0) | Amount Adsorbed (mmol/g) |

|---|---|

| 0.1 | 0.5 |

| 0.3 | 1.2 |

| 0.5 | 1.8 |

| 0.7 | 2.5 |

| 0.9 | 4.0 |

This hypothetical data represents a typical Type II adsorption isotherm, suggesting multilayer adsorption of nitrogen on the this compound surface. Such data would be valuable for understanding the surface properties of this compound and its potential applications in areas like gas separation or sensing.

Applications of 2 Chloro 6 Phenylpyrazine in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Bioactive Pyrazine (B50134) Analogues

The synthesis of bioactive analogues often starts from substituted pyrazine-2-carboxylic acids. nih.gov A common method involves the condensation of the corresponding acid chlorides with various amines, such as substituted anilines or aminothiazoles, to yield a series of amides. nih.govmdpi.com This synthetic strategy is versatile, allowing for the introduction of different substituents on both the pyrazine and the phenyl rings to explore their impact on biological activity. nih.gov For instance, a series of 5-chloro-N-phenylpyrazine-2-carboxamides were synthesized from 5-hydroxypyrazine-2-carboxylic acid, where the process involved the simultaneous formation of the acyl chloride and substitution of the hydroxyl group with chlorine. nih.gov

The pyrazine-2-carboxamide core is considered a privileged scaffold in drug discovery due to its presence in a wide array of pharmacologically active molecules. researchgate.netrjpbcs.com Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimycobacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netrjpbcs.comresearchgate.net Pyrazinamide, a nicotinamide analogue, is a first-line drug for treating tuberculosis, highlighting the therapeutic importance of this chemical class. nih.gov The versatility of the pyrazine-2-carboxamide structure allows for the creation of large libraries of compounds for screening against various therapeutic targets. The polar nitrogen atoms in the pyrazine ring can enhance favorable interactions with biological macromolecules, contributing to the bioactivity of these molecules. rjpbcs.com

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrazine-2-carboxamide derivatives. Research has shown that the nature and position of substituents on both the pyrazine and the appended phenyl ring significantly influence biological activity. mdpi.comnih.gov

For antimycobacterial activity, lipophilicity has been identified as an important factor. mdpi.comnih.gov In a series of chlorinated N-phenylpyrazine-2-carboxamides, a positive effect was observed for a chlorine atom at the C(6) position of the pyrazine ring and at the C(4) position of the benzene ring. nih.gov Conversely, the introduction of an alkyl group to the pyrazine nucleus had a negative influence on antimycobacterial activity. nih.gov For example, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed high activity against Mycobacterium tuberculosis H37Rv. nih.gov

In another study of substituted pyrazine-2-carboxamides, the highest antituberculotic activity was associated with high lipophilicity, as seen in 5-tert-butyl-6-chloro-N-(3,5-bis-trifluoromethylphenyl)pyrazine-2-carboxamide. nih.gov For antifungal activity, the optimal substitution on the phenyl ring was found to be phenol and halogen (bromine) moieties. mdpi.com These studies help in the rational design of more potent and selective therapeutic agents based on the 2-Chloro-6-phenylpyrazine scaffold.

Antimycobacterial Research

Derivatives of this compound, particularly N-phenylpyrazine-2-carboxamides, have been a major focus of antimycobacterial research. researchgate.netnih.gov This interest stems from the established efficacy of pyrazinamide and the urgent need for new drugs to combat tuberculosis (TB), especially multidrug-resistant strains. nih.govmdpi.com

Numerous studies have demonstrated the in vitro activity of this compound derivatives against the standard virulent strain of Mycobacterium tuberculosis, H37Rv. A series of 5-chloro-N-phenylpyrazine-2-carboxamides showed significant activity, with most compounds having Minimum Inhibitory Concentration (MIC) values in the range of 1.56–6.25 µg/mL. researchgate.netnih.gov Similarly, certain 3,5-Bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid exhibited high inhibition (54-72%) against M. tuberculosis H37Rv. mdpi.com The compound 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide also demonstrated notable activity with 65% inhibition at a concentration of 6.25 μg/mL. nih.gov

| Compound | Activity (MIC in µg/mL) | Reference |

|---|---|---|

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | 1.56 | researchgate.netnih.gov |

| 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | 3.13 | researchgate.netnih.gov |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | 1.56 | mdpi.com |

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 6.25 (65% inhibition) | nih.gov |

| 5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamide | N/A (72% inhibition) | mdpi.com |

The rise of multidrug-resistant tuberculosis (MDR-TB) is a major global health concern, driving the search for new antitubercular agents active against resistant strains. nih.govmdpi.com 5-Chloropyrazinamide (5-Cl-PZA), a related analogue, has shown in vitro activity not only against M. tuberculosis but also against pyrazinamide-resistant strains. nih.gov This suggests that modifications of the pyrazine-2-carboxamide scaffold could yield compounds that overcome existing resistance mechanisms. The development of phenyl ureas that target mycolic acid cell wall assembly represents another avenue for combating drug-resistant M. tuberculosis. rsc.org While direct data on this compound derivatives against specific resistant strains is limited in the provided context, the general research direction for this class of compounds includes evaluation against such strains. nih.gov

Infections caused by atypical or nontuberculous mycobacteria (NTM), such as Mycobacterium kansasii and Mycobacterium avium, are increasingly common and often difficult to treat due to intrinsic drug resistance. researchgate.netmdpi.com Several derivatives of this compound have been evaluated for their efficacy against these pathogens.

A series of 5-chloro-N-phenylpyrazine-2-carboxamides were screened against M. kansasii and two strains of M. avium. researchgate.net One of the most potent compounds, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide, inhibited all tested strains, with an MIC of 1.56 µg/mL for M. tuberculosis and 12.5 µg/mL for the other atypical strains. researchgate.netnih.gov In another study, 5-cyano-6-(heptylamino)pyrazine-2-carboxamide was found to be active against M. kansasii and M. avium, which are not susceptible to pyrazinamide. researchgate.net These findings indicate that the pyrazine-2-carboxamide scaffold is a promising starting point for developing broad-spectrum antimycobacterial agents.

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. kansasii | 12.5 | researchgate.netnih.gov |

| M. avium | 12.5 | researchgate.net |

General Biological Activity and Potential Therapeutic Targets

Ligand-Receptor Docking Studies in Drug Discovery

[Content could not be generated as no specific research findings on ligand-receptor docking studies for "this compound" were found.]

Applications of 2 Chloro 6 Phenylpyrazine in Materials Science and Optoelectronics

Incorporation into Functional π-Conjugated Systems

The pyrazine (B50134) moiety, a key component of 2-chloro-6-phenylpyrazine, is a valuable unit for constructing functional π-conjugated systems. The nitrogen atoms in the pyrazine ring lower the energy levels of the molecular orbitals, which is advantageous for creating materials with specific electronic properties. The incorporation of extended π-conjugation through linkages like phenazine, which shares structural similarities with pyrazine, can lead to the development of advanced materials such as covalent organic frameworks (COFs). rsc.org These frameworks can exhibit unique properties, for instance, atypical stacking arrangements that enhance structural regularity and enable selective interactions with other conjugated molecules. rsc.org While direct research on this compound in this specific context is not abundant, the principles governing the use of pyrazine derivatives suggest its potential as a building block for creating novel π-conjugated systems with tailored electronic and structural properties.

Development of Organic Light-Emitting Diodes (OLEDs)

Pyrazine derivatives have demonstrated significant promise in the development of organic light-emitting diodes (OLEDs). Donor-acceptor compounds utilizing pyrazine as the acceptor unit have been synthesized and shown to be effective in OLED devices. For example, compounds that fuse a pyrazine moiety with a triphenylamine donor have exhibited excellent performance as active elements in OLEDs. researchgate.net One such device achieved a maximum external quantum efficiency (EQE) of 7.37%, surpassing the theoretical limit for traditional fluorescent emitters and suggesting a different underlying mechanism. researchgate.net

Furthermore, indenopyrazine derivatives have been successfully employed as emitting layers in non-doped OLEDs, producing blue light with high efficiency. researchgate.net The thermal stability of these materials is also noteworthy, with decomposition temperatures recorded at very high levels. researchgate.net These findings underscore the potential of pyrazine-based materials, including this compound, in the design of efficient and stable OLEDs.

| Compound | Luminance Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates |

|---|---|---|---|

| PA-EIP | 1.35 | 0.69 | (0.17, 0.15) |

| PY-EIP | 5.15 | 2.81 | (0.19, 0.30) |

Data sourced from a study on indenopyrazine compounds for OLEDs. researchgate.net

Advanced Materials for Solar Energy Conversion (e.g., Solar Cells)

The development of low-cost and efficient organic photoactive materials is a key goal in the field of organic solar cells (OSCs). Pyrazine-based polymer donors have emerged as a promising class of materials to address this challenge. rsc.org Polymers with non-fused conjugated backbones incorporating pyrazine have been designed and synthesized, demonstrating the potential for high power conversion efficiencies (PCEs). rsc.org

In one study, a solar cell based on a pyrazine-containing polymer donor, PPz-T, achieved a remarkable PCE of 16.16%. rsc.org This high efficiency is attributed to factors such as lower energy disorder, strong pre-aggregation behavior, and efficient exciton dissociation when blended with a suitable acceptor. rsc.org Additionally, small-molecule acceptors based on a benzo[b]phenazine core, a structure related to pyrazine, have also led to the fabrication of efficient OSCs, with PCEs reaching up to 16.64% through strategies like halogenation. rsc.org These results highlight the significant potential of pyrazine derivatives like this compound in the design of next-generation organic solar cell materials.

| Acceptor Molecule | Power Conversion Efficiency (PCE) |

|---|---|

| NA9 (non-halogenated) | 11.66% |

| NA10 (chlorinated) | 15.65% |

| NA11 (brominated) | 16.64% |

Data from a study on benzo[b]phenazine-core acceptors for organic solar cells. rsc.org

Transistor Technologies (e.g., Field-Effect Transistors)

Cyano-functionalized pyrazine derivatives have been identified as structurally simple and easily accessible electron-deficient building blocks for n-type organic thermoelectric polymers. nih.gov These polymers have shown promising performance in organic thin-film transistors (OTFTs). The incorporation of cyano groups onto the pyrazine ring leads to materials with deep-lying lowest unoccupied molecular orbital (LUMO) energy levels, which is beneficial for n-type charge transport. nih.gov

Polymers based on these cyano-functionalized pyrazine units have demonstrated high unipolar electron mobilities, with values reaching up to 1.85 cm² V⁻¹ s⁻¹. nih.gov This level of performance indicates that pyrazine-based materials are promising candidates for the active layer in n-channel field-effect transistors, a critical component in organic electronics. The electron-withdrawing nature of the chloro-substituent in this compound could similarly contribute to achieving high electron mobility in transistor devices.

| Polymer | Unipolar Electron Mobility (cm² V⁻¹ s⁻¹) |

|---|---|

| P(DPP-CNPz) | 0.85 |

| P(DPP-DCNPz) | 1.85 |

Data from a study on cyano-functionalized pyrazine for n-type organic thermoelectric polymers. nih.gov

Design of Novel Polymers and Functional Materials

The versatility of the pyrazine core makes it an attractive component in the design of novel polymers and functional materials. By strategically modifying the pyrazine unit, materials with a wide range of properties can be achieved. For instance, the synthesis of cyano-functionalized pyrazines has led to the development of n-type polymer semiconductors for organic thermoelectrics. nih.gov These materials can be synthesized from inexpensive starting materials through straightforward reaction steps. nih.gov

The ability to tune the electronic properties through the introduction of functional groups makes pyrazine derivatives like this compound valuable building blocks for creating a diverse array of functional polymers. These polymers could find applications in various areas of organic electronics and materials science, driven by the inherent electronic characteristics of the pyrazine ring.

Charge Transfer Properties of Pyrazine-Based Materials

The electrochemical behavior of pyrazine derivatives is a key aspect of their functionality in electronic devices. The pyrazine ring acts as an electron acceptor, facilitating intramolecular charge transfer (ICT) in donor-acceptor type molecules. This charge transfer is fundamental to the operation of OLEDs and organic solar cells. The reduction of pyrazine derivatives involves a two-electron transfer process, leading to the formation of dihydropyrazine derivatives. researchgate.net

The presence of substituents on the pyrazine ring can significantly influence the charge transfer properties. The phenyl group in this compound acts as a donor, while the chloro group and the pyrazine ring itself are electron-withdrawing. This combination can lead to interesting ICT characteristics, which are crucial for the design of materials with specific photophysical and electrochemical properties for optoelectronic applications.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Pyrazine (B50134) Derivatives

The future of pyrazine-based research will heavily rely on the principles of rational design to create novel derivatives with enhanced efficacy and specificity. This approach moves beyond traditional, often serendipitous, discovery methods towards a more targeted and predictive science. By leveraging a deep understanding of structure-activity relationships (SAR), medicinal chemists can strategically modify the 2-Chloro-6-phenylpyrazine core to optimize its interactions with biological targets. nih.gov

A key strategy in this endeavor is the creation of hybrid molecules. By combining the pyrazine moiety with other pharmacologically active natural products, researchers have successfully developed derivatives with a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. ambeed.com Often, these hybrid compounds exhibit stronger therapeutic effects and reduced toxicity compared to their parent molecules. ambeed.com For instance, the design of novel epdf.pubgoogle.comgoogle.comtriazolo[4,3-a]pyrazine derivatives has yielded potent dual inhibitors of c-Met and VEGFR-2, two key targets in cancer therapy. google.com This highlights the potential of using the pyrazine core as a foundational structure for developing multi-target kinase inhibitors. google.com

The exploration of diverse substitution patterns on the pyrazine ring is another critical aspect of rational design. The development of 6-arylpyrazine-2-carboxamides, for example, has led to a new class of potent inhibitors against Trypanosoma brucei, the parasite responsible for African sleeping sickness. mdpi.com Computational screening has also proven to be a valuable tool in identifying novel pyrazine-based pharmacophores, as demonstrated by the discovery of a series of potent TrkA inhibitors for the treatment of cancer and pain. myskinrecipes.comnih.gov

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

To realize the potential of rationally designed pyrazine derivatives, their synthesis must be efficient, scalable, and sustainable. The integration of advanced synthetic methodologies is paramount to achieving these goals.

Flow Chemistry: This technology offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. google.comnih.gov Continuous-flow systems have been successfully developed for the synthesis of pyrazinamide derivatives, demonstrating the potential for greener and more efficient production. The use of immobilized enzymes within these systems further enhances their sustainability. For instance, a continuous-flow process for the synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine, a key intermediate for a SHP2 inhibitor, has been demonstrated on a multi-kilogram scale, underscoring the industrial viability of this approach.

Photoredox Catalysis: This emerging field utilizes visible light to initiate chemical reactions, offering a mild and powerful tool for C-H functionalization. Organic photoredox catalysis, in particular, provides a cost-effective and versatile method for a wide array of chemical transformations. This methodology has been successfully applied to the functionalization of various electron-deficient heteroarenes, including pyrazines. The development of dicyanopyrazine (DPZ)-based organophotoredox catalysts, which can be tuned for specific synthetic objectives, further expands the toolkit for creating complex pyrazine derivatives. This approach has been used in the programmable synthesis of piperazine cores, which are privileged scaffolds in pharmaceutical development.

Multidisciplinary Approaches to Uncover New Applications

The diverse properties of the pyrazine core lend themselves to a wide range of applications beyond traditional medicinal chemistry. A multidisciplinary approach is essential to fully explore this potential.

In materials science , pyrazine derivatives are being investigated for their use in conductive polymers and metal-organic frameworks (MOFs). The incorporation of pyrazine into polymer structures can modulate the electron cloud distribution, thereby enhancing conductivity, which is beneficial for battery electrode materials. As ligands in MOFs, pyrazines can create materials with high specific surface areas and regular pore structures, making them ideal for gas adsorption and separation, including the capture of carbon dioxide.

In the food and fragrance industry , pyrazines are highly valued for their characteristic roasted, nutty, and savory aromas. The demand for these compounds is growing, driven by the expanding processed food market. Research into the biotechnological production of pyrazines using microorganisms offers a promising "natural" alternative to chemical synthesis.

The versatility of the pyrazine scaffold also extends to its role as a fundamental building block in the synthesis of a wide array of heterocyclic compounds with diverse biological activities. epdf.pubgoogle.com

Computational Chemistry as a Predictive Tool for Material and Biological Properties

Computational chemistry is becoming an indispensable tool in the study of pyrazine derivatives, enabling the prediction of their properties and guiding experimental efforts. Density functional theory (DFT) calculations, for example, are used to study the molecular interactions of pyrazine with other molecules and to predict the energetic properties of novel pyrazine-based materials.

In drug discovery, computational screening of virtual libraries against specific biological targets can rapidly identify promising hit compounds. myskinrecipes.com This was successfully demonstrated in the identification of novel pyrazine-based TrkA inhibitors. myskinrecipes.com Molecular modeling studies are also used to understand the binding modes of pyrazine derivatives to their protein targets, providing crucial insights for the rational design of more potent and selective inhibitors. nih.govmyskinrecipes.com Furthermore, computational methods can predict the potential antiviral activity of new pyrazine conjugates, as shown in studies against SARS-CoV-2.

Addressing Challenges in Scale-Up and Industrial Translation

While the research into pyrazine derivatives is rapidly advancing, several challenges must be addressed to facilitate their successful scale-up and industrial translation. The synthesis of pyrazine and its derivatives can often be complex, requiring harsh reaction conditions and resulting in suboptimal yields and high costs.

Overcoming these hurdles will require continued innovation in synthetic methodologies. The adoption of flow chemistry, as previously discussed, offers a clear path towards safer, more efficient, and scalable production. The development of robust and cost-effective synthetic routes is crucial for making these compounds economically viable for industrial applications, whether in pharmaceuticals, materials science, or the flavor and fragrance industry.

Furthermore, for pharmaceutical applications, a thorough understanding of the in vivo metabolic stability and pharmacokinetic profiles of new pyrazine derivatives is essential. Addressing these challenges through a combination of rational design, advanced synthesis, and comprehensive biological evaluation will be key to translating the promising research on this compound and its analogs into tangible real-world applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-6-phenylpyrazine, and what methodological considerations ensure high yields?

- Answer : A common approach involves cyclization of hydrazide derivatives with isothiocyanates, followed by alkylation or aminomethylation. For example, reacting 6-chloropyridin-3-yl acetic acid hydrazide with phenyl isothiocyanate in alkaline conditions yields triazole intermediates, which can be further functionalized. Key considerations include pH control (aqueous NaOH for cyclization) and stoichiometric ratios to minimize side products like unreacted halides. Reflux conditions and inert atmospheres (e.g., nitrogen) improve reaction efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns on the pyrazine ring and phenyl group. Mass spectrometry (MS) provides molecular weight validation, while High-Resolution MS distinguishes isotopic peaks for chlorine (³⁵Cl/³⁷Cl). X-ray crystallography resolves structural ambiguities, such as torsion angles between the pyrazine and phenyl moieties, as seen in related triazole derivatives .

Q. How can researchers assess the purity of this compound, and what solvent systems are optimal for crystallization?

- Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Crystallization in mixed solvents (e.g., ethanol/water or ethyl acetate/hexane) achieves high-purity crystals. For hygroscopic derivatives, anhydrous solvents like dichloromethane with slow evaporation are preferred .

Advanced Research Questions

Q. What computational methods predict the electronic properties of this compound, and how do they guide reaction optimization?

- Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density distributions, revealing nucleophilic/electrophilic sites on the pyrazine ring. For example, exact-exchange terms in DFT improve accuracy for atomization energies (average deviation <3 kcal/mol), aiding in predicting regioselectivity for substitution reactions . The Colle-Salvetti correlation-energy formula, parameterized with local kinetic-energy density, further refines reaction pathway simulations .

Q. How can contradictory bioactivity data for this compound analogs in antimycobacterial assays be resolved?

- Answer : Discrepancies may arise from differences in bacterial strains (e.g., M. tuberculosis vs. M. smegmatis) or assay conditions (pH, substrate concentration). Comparative studies using standardized protocols (e.g., microplate Alamar Blue assays) and structure-activity relationship (SAR) analysis are recommended. For instance, 5-Cl-PZA analogs show competitive inhibition of fatty acid synthase I (FASI) with Ki ≈55 μM, while unsubstituted pyrazines exhibit weaker binding .

Q. What strategies improve the solubility of this compound derivatives without compromising bioactivity?

- Answer : Introducing polar groups (e.g., sulfonyl or morpholino) at non-critical positions enhances aqueous solubility. Computational tools like ESOL Log S predict solubility changes, while in vitro assays validate retention of activity. For example, aminomethylation with formaldehyde and morpholine increases solubility by 20-fold while maintaining antimycobacterial IC50 values .

Data Analysis and Optimization

Q. How should researchers address discrepancies in reported melting points for this compound derivatives?

- Answer : Variations may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) coupled with thermogravimetric analysis (TGA) identifies polymorph transitions. Recrystallization from different solvents (e.g., acetonitrile vs. toluene) can isolate stable crystalline forms .

Q. What experimental designs mitigate side reactions during halogen exchange in pyrazine systems?

- Answer : Kinetic studies using <sup>36</sup>Cl isotopic labeling track competing pathways. Optimizing reaction temperature (e.g., 80–100°C for SNAr reactions) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce byproducts like dehalogenated pyrazines .

Safety and Handling

Q. What safety protocols are critical when handling this compound in electrophilic substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。